molecular formula C13H9F2NO4S B2936733 4-(3,4-Difluorobenzenesulfonamido)benzoic acid CAS No. 327072-97-9

4-(3,4-Difluorobenzenesulfonamido)benzoic acid

Cat. No. B2936733
CAS RN: 327072-97-9
M. Wt: 313.27
InChI Key: YMKFPZZZDXNJTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-Difluorobenzenesulfonamido)benzoic acid is a chemical compound with the CAS Number: 327072-97-9 . It has a molecular weight of 313.28 and its IUPAC name is 4-{[(3,4-difluorophenyl)sulfonyl]amino}benzoic acid . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H9F2NO4S/c14-11-6-5-10(7-12(11)15)21(19,20)16-9-3-1-8(2-4-9)13(17)18/h1-7,16H,(H,17,18) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other physical and chemical properties such as solubility, melting point, and boiling point are not provided in the search results.

Scientific Research Applications

Chemical Properties

“4-(3,4-Difluorobenzenesulfonamido)benzoic acid” has a CAS Number of 327072-97-9 and a molecular weight of 313.28 . It is typically stored at room temperature and comes in a physical form of powder .

Spectroscopic Studies

Benzoic acid derivatives, including “4-(3,4-Difluorobenzenesulfonamido)benzoic acid”, have been studied using Raman spectroscopic studies . These studies are useful in understanding the influence of weak interactions in the crystalline phase .

Pressure Studies

The behavior of benzoic acid derivatives under pressure has been studied . This is particularly interesting in pharmaceutically relevant compounds, as stresses of this magnitude are often encountered in the process of pelletizing/tableting .

Co-crystal Engineering

Benzoic acid derivatives are extensively employed in co-crystal engineering for materials research and pharmaceutical applications . They have been extensively studied using experimental and computational techniques with a view of understanding the structure–property relations .

Antimycotic Agents

Some derivatives of “4-(3,4-Difluorobenzenesulfonamido)benzoic acid” have been assayed in vitro as potential antimycotic agents against eight fungal strains .

Pharmaceutical Applications

The introduction of another functional group and its position is found to systematically influence the physical and chemical properties in the substituted benzoic acid systems . This makes “4-(3,4-Difluorobenzenesulfonamido)benzoic acid” and its derivatives potentially useful in pharmaceutical applications .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-[(3,4-difluorophenyl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO4S/c14-11-6-5-10(7-12(11)15)21(19,20)16-9-3-1-8(2-4-9)13(17)18/h1-7,16H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKFPZZZDXNJTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Difluorobenzenesulfonamido)benzoic acid

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